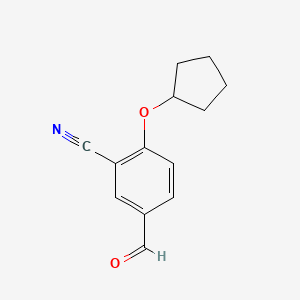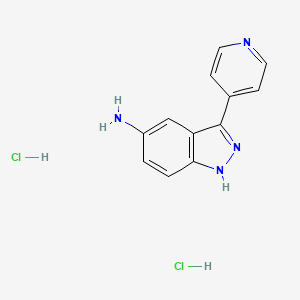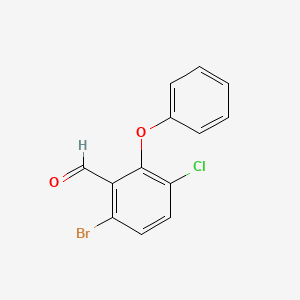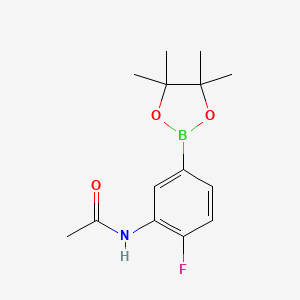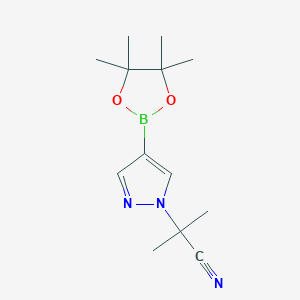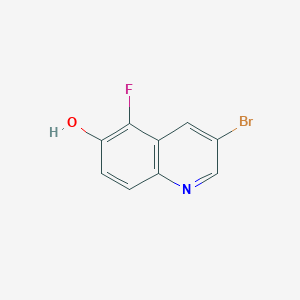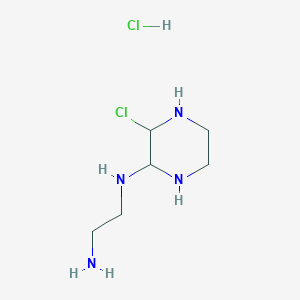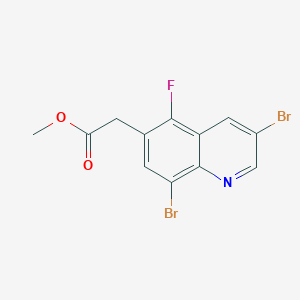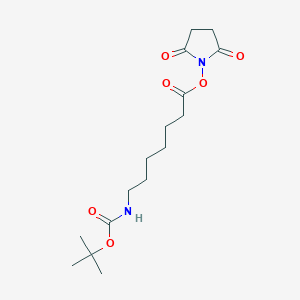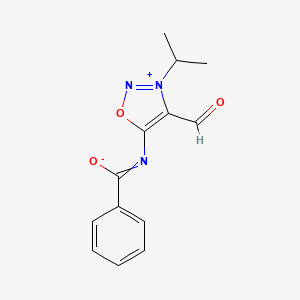
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.27 .
Molecular Structure Analysis
The molecular structure of “4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The melting point of “4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is reported to be 112-113 °C .Aplicaciones Científicas De Investigación
Photochemical Behavior : The photochemical behavior of sydnones, including variants similar to 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine, has been studied in dioxane solutions. These compounds yield triazoles and other derivatives upon irradiation, indicating the formation of nitril-imines as primary products in sydnone photochemistry (Märky et al., 1978).
Bromination/Debromination Reactions : The compound has been investigated for its reactivity in bromination and debromination processes. Using NBS in DMF, sydnone imines form 4-bromo congeners, which can be efficiently debrominated with sodium borohydride or sodium sulfite (Beal & Turnbull, 1992).
Formation of Adducts with Sulfur, Mercury, and Boron : Sydnone imines have been shown to form adducts with sulfur, mercury, and boron, resulting in complexes with diverse chemical structures and properties (Freese et al., 2019).
Chemical Synthesis and Functionalization : The compound is utilized in various chemical synthesis and functionalization processes, including the formation of 4-lithio and 4-halogeno derivatives, which are key intermediates in preparing various sydnone and sydnone imine derivatives (Cherepanov & Moiseev, 2020).
NMR and X-ray Crystallography : Studies involving 2,3-disubstituted pyrazines, which are structurally related to sydnones, have been conducted using NMR and X-ray crystallography to understand the molecular structure and properties of these compounds (Farrán et al., 2005).
Anionic N-heterocyclic Carbene Formation : The compound has been involved in studies exploring the formation of anionic N-heterocyclic carbenes, leading to various trapping reactions with elements such as selenium, palladium, and gold, demonstrating diverse chemical reactivity (Freese et al., 2017).
Charge Density Analysis : The structural peculiarities of similar sydnone imines have been investigated using charge density analysis, revealing insights into the molecular and supramolecular levels of these compounds (Nelyubina et al., 2010).
Plant Growth Regulation : Some derivatives of sydnone imines have shown potential in regulating plant growth, indicating a possible application in agriculture (Cherepanov et al., 2021).
Propiedades
IUPAC Name |
N-(4-formyl-3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHPPAADWZETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C=O)N=C(C2=CC=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

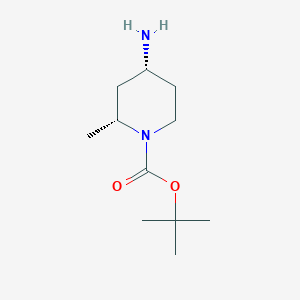
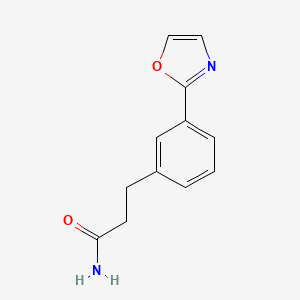
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
